molecular formula C13H13NO3 B2879248 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde CAS No. 910443-07-1

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde

Cat. No. B2879248
M. Wt: 231.251
InChI Key: GEUZGJRITYDUAK-UHFFFAOYSA-N
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Description

“2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde” is a chemical compound used in proteomics research . It has a molecular formula of C13H13NO3 and a molecular weight of 231.25 .

Scientific Research Applications

  • Enzyme Catalysis and Asymmetric Synthesis : Benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of benzoin derivatives. Research on asymmetric synthesis using 3-methoxybenzaldehyde and other aldehydes has led to developments in reaction engineering and reactor concepts for preparative synthesis (Kühl et al., 2007).

  • Synthesis of Bioactive Compounds : 3,5-Dimethoxy-benzaldehyde has been used as a starting material to synthesize amorfrutins A and B. These compounds have shown promising selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts (Brandes et al., 2020).

  • Chemical Transformations and Intermediates : The synthesis of 2-(alkylamino)-1-arylethanols from aromatic aldehydes via 5-aryloxazolidines as intermediates has been explored. This process includes a reaction of benzaldehydes with nonstabilized azomethine ylides (Moshkin & Sosnovskikh, 2013).

  • Crystallography and Spectroscopy : Studies on 2-methoxy-benzaldehyde have revealed intra- and intermolecular short contacts in its crystal structure, providing insights into dimerization equilibriums and interactions in both solid and liquid phases (Ribeiro-Claro et al., 2002).

  • Antioxidant Activity : Novel derivatives synthesized from reactions with 4-(4-methylbenzoxy)benzaldehyde have been analyzed for in vitro antioxidant activities, comparing their efficacy to standard antioxidants (Yüksek et al., 2015).

  • Photophysical Behavior : The photophysical properties of 2-methoxy-4-(N,N-dimethylamino)benzaldehyde have been studied, revealing insights into charge transfer reactions and the molecule's behavior in different solvent environments (Samanta et al., 2010).

properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-12(10(2)17-14-9)8-16-13-6-4-3-5-11(13)7-15/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUZGJRITYDUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde

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